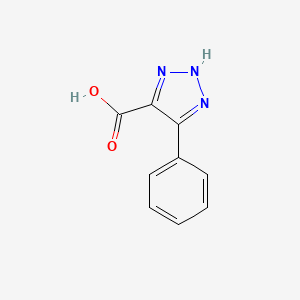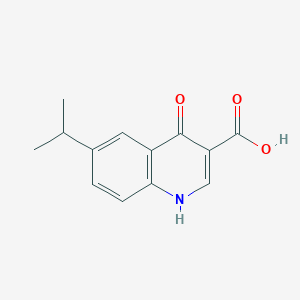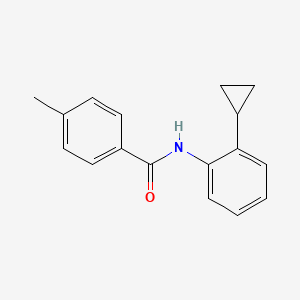
4-Amino-2-p-tolyl-2H-9-thia-4a-aza-fluorene-1,3-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-2-p-tolyl-2H-9-thia-4a-aza-fluorene-1,3-dicarbonitrile is a complex heterocyclic compound that has garnered attention in various fields of scientific research
準備方法
The synthesis of 4-Amino-2-p-tolyl-2H-9-thia-4a-aza-fluorene-1,3-dicarbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrido[2,1-b][1,3]benzothiazole Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the core structure.
Introduction of Amino and Methylphenyl Groups: The amino group can be introduced through nucleophilic substitution reactions, while the methylphenyl group can be added via Friedel-Crafts alkylation or similar methods.
Formation of Dicarbonitrile Groups: The dicarbonitrile groups are typically introduced through reactions involving malononitrile or similar reagents under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis techniques to scale up the production.
化学反応の分析
4-Amino-2-p-tolyl-2H-9-thia-4a-aza-fluorene-1,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reaction conditions and reagents used.
Cyclization: The compound can undergo intramolecular cyclization reactions to form new ring structures.
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
科学的研究の応用
4-Amino-2-p-tolyl-2H-9-thia-4a-aza-fluorene-1,3-dicarbonitrile has a wide range of scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: It is used in the design of novel materials with unique electronic and optical properties, making it valuable in the development of sensors and electronic devices.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
作用機序
The mechanism of action of 4-Amino-2-p-tolyl-2H-9-thia-4a-aza-fluorene-1,3-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects . The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
4-Amino-2-p-tolyl-2H-9-thia-4a-aza-fluorene-1,3-dicarbonitrile can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar heterocyclic core and exhibit comparable biological activities, including anticancer and antimicrobial properties.
Benzothiazole Derivatives: Compounds with a benzothiazole core are known for their diverse pharmacological activities and are used in various therapeutic applications.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions, making it a valuable compound for research and development in multiple scientific fields.
特性
CAS番号 |
85460-34-0 |
|---|---|
分子式 |
C20H14N4S |
分子量 |
342.4 g/mol |
IUPAC名 |
1-amino-3-(4-methylphenyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile |
InChI |
InChI=1S/C20H14N4S/c1-12-6-8-13(9-7-12)18-14(10-21)19(23)24-16-4-2-3-5-17(16)25-20(24)15(18)11-22/h2-9,18H,23H2,1H3 |
InChIキー |
QPGXAGXIJHJYMA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C(=C(N3C4=CC=CC=C4SC3=C2C#N)N)C#N |
正規SMILES |
CC1=CC=C(C=C1)C2C(=C(N3C4=CC=CC=C4SC3=C2C#N)N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















